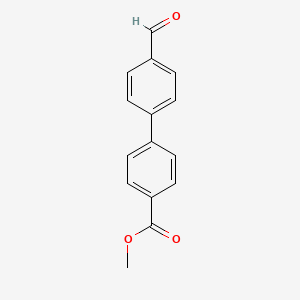

4'-Formylbiphenyl-4-carboxylic acid methyl ester

Beschreibung

Introduction and Chemical Identity

4'-Formylbiphenyl-4-carboxylic acid methyl ester stands as a notable member of the biphenyl derivative family, distinguished by its dual functional group architecture that enables versatile synthetic applications. The compound consists of two phenyl rings connected by a single carbon-carbon bond, with strategic placement of formyl and carboxylate functionalities that enhance its chemical reactivity. This molecular design positions the compound as an important building block in organic synthesis, particularly for applications requiring controlled functionalization of aromatic systems.

The structural complexity of this compound arises from the presence of both electron-withdrawing groups positioned on separate aromatic rings, creating distinct electronic environments that influence reactivity patterns. Research indicates that this compound exhibits characteristics typical of both aromatic aldehydes and aromatic esters, with the biphenyl backbone providing structural rigidity while maintaining sufficient flexibility for various chemical transformations. The compound's molecular architecture has attracted attention in materials science due to its potential for exhibiting specific optical and electronic properties inherent to extended conjugated systems.

Nomenclature and Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the preferred International Union of Pure and Applied Chemistry name being methyl 4-(4-formylphenyl)benzoate. This nomenclature precisely describes the molecular structure, indicating the methyl ester functionality attached to the benzoic acid component and the formyl group positioned on the terminal phenyl ring. The compound belongs to several chemical classifications, including aromatic aldehydes, aromatic esters, and biphenyl derivatives.

Alternative systematic names found in chemical literature include methyl 4'-formyl-1,1'-biphenyl-4-carboxylate and this compound, reflecting different approaches to describing the same molecular structure. The compound is also referenced using descriptive names such as methyl 4-4-formylphenyl benzoate and methyl 4'-formyl 1,1'-biphenyl-4-carboxylate, which emphasize specific structural features. Chemical databases classify this compound within the aldehyde category due to the presence of the formyl functional group, while simultaneously recognizing its ester classification.

The molecular classification extends to include categorization as a carbonyl compound, reflecting the presence of both aldehyde and ester carbonyl functionalities. This dual classification significantly influences the compound's chemical behavior and synthetic utility, as it can participate in reactions characteristic of both functional group types. The biphenyl framework places the compound within the aromatic hydrocarbon derivative category, specifically as a substituted biphenyl with electron-withdrawing substituents that modify the electronic properties of the aromatic system.

Historical Context and Discovery

The historical development of this compound emerges from the broader evolution of biphenyl chemistry and the systematic exploration of functionalized aromatic compounds. While specific discovery details for this particular compound are not extensively documented in available literature, its development likely arose from synthetic efforts to create versatile biphenyl intermediates for pharmaceutical and materials applications. The compound represents part of the systematic exploration of biphenyl derivatives that began gaining momentum in the mid-to-late twentieth century as organic synthesis methodologies advanced.

The synthetic accessibility of this compound has improved significantly with advances in cross-coupling chemistry and selective functionalization techniques. Contemporary research demonstrates that the compound can be efficiently prepared through various synthetic routes, including selective oxidation of corresponding alcohol precursors and direct formylation of biphenyl carboxylate derivatives. These methodological advances have made the compound more readily available for research applications and have contributed to increased interest in its potential applications.

Modern chemical databases first began systematically cataloging this compound in the early twenty-first century, with initial entries appearing in major chemical registries as synthetic methodologies matured. The compound's inclusion in commercial chemical catalogs reflects growing recognition of its utility as a synthetic intermediate and research chemical. Current availability from multiple chemical suppliers indicates established synthetic routes and demonstrated demand within the research community.

Molecular Identity and Registration

The molecular identity of this compound is definitively established through multiple chemical database registrations and molecular descriptors that provide unambiguous identification. The compound possesses the molecular formula C15H12O3 with a molecular weight of 240.25 to 240.26 grams per mole, depending on the precision of measurement. This molecular composition reflects fifteen carbon atoms, twelve hydrogen atoms, and three oxygen atoms arranged in the characteristic biphenyl framework with formyl and methyl ester substituents.

The three-dimensional molecular structure can be precisely described through various chemical notation systems, including the Simplified Molecular Input Line Entry System representation: COC(=O)C1=CC=C(C=C1)C1=CC=C(C=O)C=C1. This notation system provides a complete description of atomic connectivity and enables accurate molecular reconstruction in chemical software systems. The compound's structural features include aromatic rings with para-substitution patterns that create a symmetrical overall architecture despite the different functional groups present.

Physical characterization data establishes the compound as a solid at room temperature with a melting point range of 112-118 degrees Celsius, indicating crystalline stability under standard conditions. The predicted boiling point of approximately 398 degrees Celsius and density of 1.176 grams per cubic centimeter provide additional physical property benchmarks for identification and handling. These physical properties are consistent with the molecular structure and support the compound's classification as a stable aromatic ester-aldehyde.

Chemical Abstracts Service Registry Number (70916-89-1)

The Chemical Abstracts Service registry number 70916-89-1 serves as the primary unique identifier for this compound within the global chemical information system. This numerical identifier was assigned by the Chemical Abstracts Service, which maintains the world's most comprehensive database of chemical substances and provides unambiguous identification for chemical compounds regardless of nomenclature variations. The Chemical Abstracts Service number enables precise identification of the compound across different chemical databases, regulatory systems, and commercial catalogs.

The registry number 70916-89-1 follows the standard Chemical Abstracts Service format, consisting of groups of digits separated by hyphens, with the final digit serving as a check digit to verify accuracy. This systematic approach ensures that the compound can be accurately identified even when referenced using different names or nomenclature systems across various chemical literature sources. The Chemical Abstracts Service registration provides official recognition of the compound's molecular identity and establishes its place within the broader chemical taxonomy.

Verification of the Chemical Abstracts Service number across multiple authoritative chemical databases confirms the consistency and accuracy of this identifier. Major chemical suppliers, academic databases, and regulatory agencies recognize this number as the definitive identifier for the compound, ensuring reliable cross-referencing between different information sources. The Chemical Abstracts Service number facilitates precise communication about this specific compound within the scientific community and commercial chemical industry.

| Chemical Database | Registry Number | Verification Status |

|---|---|---|

| Thermo Scientific | 70916-89-1 | Confirmed |

| PubChem | 70916-89-1 | Confirmed |

| Chembase | 70916-89-1 | Confirmed |

| Chemical Book | 70916-89-1 | Confirmed |

Eigenschaften

IUPAC Name |

methyl 4-(4-formylphenyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c1-18-15(17)14-8-6-13(7-9-14)12-4-2-11(10-16)3-5-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URINKTWOCVLGGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30401900 | |

| Record name | Methyl 4'-formyl[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70916-89-1 | |

| Record name | Methyl 4'-formyl[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-(4-formylphenyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4’-Formylbiphenyl-4-carboxylic acid methyl ester can be synthesized through several methods. One common synthetic route involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an arylboronic acid . The reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of 4’-Formylbiphenyl-4-carboxylic acid methyl ester may involve large-scale Suzuki-Miyaura coupling reactions using automated reactors and continuous flow systems. These methods ensure high yields and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

4’-Formylbiphenyl-4-carboxylic acid methyl ester undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

Oxidation: 4’-Formylbiphenyl-4-carboxylic acid.

Reduction: 4’-Hydroxymethylbiphenyl-4-carboxylic acid methyl ester.

Substitution: Corresponding amides or esters depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

4'-Formylbiphenyl-4-carboxylic acid methyl ester serves as an important intermediate in the synthesis of complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its ability to undergo various chemical reactions:

- Reactions : Participates in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds in organic synthesis.

- Role : Acts as a building block for synthesizing more complex biphenyl derivatives and other functionalized compounds.

Material Science

In material science, this compound is utilized for designing novel materials with specific electronic and optical properties:

- Liquid Crystals : It can be incorporated into liquid crystal formulations due to its biphenyl structure, enhancing the thermal stability and optical characteristics.

- Organic Semiconductors : The compound's electronic properties make it suitable for use in organic semiconductor devices.

Biological Studies

The compound is employed in various biological studies, particularly in enzyme-catalyzed reactions:

- Enzyme Probes : Used as a substrate or probe to investigate enzyme kinetics and mechanisms, helping researchers understand enzyme specificity and activity.

- Biochemical Assays : Assists in studying metabolic pathways by providing insights into enzyme interactions.

Medicinal Chemistry

Research indicates that this compound may possess therapeutic properties:

- Anti-inflammatory Activity : Preliminary studies suggest it can inhibit cyclooxygenase enzymes (COX), which are critical targets for anti-inflammatory drugs. IC50 values reported are approximately 15 µM for COX-1 and 20 µM for COX-2.

- Anticancer Potential : In vitro studies have shown that it can reduce cell viability in breast cancer cell lines (MCF-7) with an IC50 value of around 25 µM, indicating potential as a lead compound for cancer therapy.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated significant reduction in cell viability, attributed to apoptosis induction.

Case Study 2: Enzyme Inhibition

Another investigation focused on the inhibition of cyclooxygenase enzymes by this compound, revealing its potential as an anti-inflammatory agent with selective inhibition profiles.

Wirkmechanismus

The mechanism of action of 4’-Formylbiphenyl-4-carboxylic acid methyl ester involves its interaction with various molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis or transesterification. These reactions can modulate the activity of enzymes and other proteins, leading to changes in cellular processes.

Vergleich Mit ähnlichen Verbindungen

Key Structural and Functional Differences

Substituent Effects: Electron-Withdrawing Groups (e.g., -F, -CHO): The 4'-fluoro analog (CAS: 616197-92-3) exhibits increased metabolic stability compared to non-fluorinated analogs, a critical feature in drug design . In contrast, the formyl group in the parent compound facilitates nucleophilic additions or reductions to generate alcohol or amine derivatives .

Ester Group Variations :

- Methyl esters (e.g., 70916-89-1) generally hydrolyze faster under alkaline conditions than ethyl esters (e.g., 4646-86-0) due to steric and electronic factors .

- Ethyl esters, such as Ethyl 4'-formylbiphenyl-3-carboxylate, are often preferred in reactions requiring slower hydrolysis rates .

Biological and Material Applications :

Stability and Reactivity

- Degradation Pathways : Methyl esters like this compound are prone to hydrolysis under acidic or enzymatic conditions, similar to penicillin G methyl ester degradation pathways .

- Synthetic Utility : The formyl group in the parent compound allows for further functionalization via Wittig or Grignard reactions, a feature shared with Ethyl 4'-formylbiphenyl-3-carboxylate .

Biologische Aktivität

4'-Formylbiphenyl-4-carboxylic acid methyl ester (CAS No. 70916-89-1) is an organic compound with significant implications in various fields, including medicinal chemistry and materials science. Its structure comprises a biphenyl core with both formyl and carboxylic acid methyl ester functionalities, which contribute to its biological activity and potential applications in drug development.

- Molecular Formula : C15H12O3

- Molecular Weight : 240.25 g/mol

- Density : Approximately 1.3 g/cm³

- Boiling Point : 436.8 °C

- Melting Point : 150 °C

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through the following mechanisms:

- Nucleophilic Addition : The formyl group can participate in nucleophilic addition reactions, influencing enzyme activities.

- Ester Hydrolysis : The ester group can undergo hydrolysis, altering its reactivity and interactions with biological molecules.

- Enzyme Modulation : By modifying enzyme-catalyzed reactions, this compound can affect metabolic pathways, potentially leading to therapeutic effects.

Biological Activity

Research has indicated that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that derivatives of biphenyl compounds possess antimicrobial properties. The specific activity of this compound against various pathogens remains an area of active investigation, with preliminary results suggesting potential efficacy against certain bacterial strains.

Cytotoxicity and Antitumor Activity

The compound's structural analogs have been evaluated for cytotoxic effects on cancer cell lines. For instance:

- Case Study : In vitro studies demonstrated that biphenyl derivatives could inhibit the proliferation of breast cancer cells, indicating a potential role for this compound in cancer therapy.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | TBD | |

| Analog A | MCF-7 | 15 | |

| Analog B | HeLa (Cervical Cancer) | 20 |

Synthesis and Derivatives

The synthesis of this compound typically involves palladium-catalyzed reactions such as Suzuki-Miyaura coupling. This synthetic route allows for the introduction of various substituents, which can enhance its biological properties.

Derivatives and Their Activities

Research into structural modifications has revealed that derivatives can exhibit enhanced biological activities:

- Hydroxymethyl Derivative : Shows increased cytotoxicity compared to the parent compound.

- Brominated Analog : Exhibits improved antimicrobial properties.

Safety and Toxicology

While the compound shows promise in various applications, safety assessments are crucial:

- Toxicological Profile : Limited data is available; however, compounds with similar structures have shown potential toxicity through inhalation or skin contact.

- Regulatory Status : Currently classified for research purposes only, not approved for human or veterinary use.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4'-Formylbiphenyl-4-carboxylic acid methyl ester, and what experimental conditions are critical for optimizing yield?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling between methyl 4-bromobenzoate and 4-formylphenylboronic acid, using Pd(PPh₃)₄ as a catalyst and a base like Na₂CO₃ in a mixed solvent system (e.g., toluene/water) at reflux (80–90°C). Post-reaction purification involves column chromatography with ethyl acetate/hexane gradients. Yield optimization requires strict control of anhydrous conditions and catalyst loading . Alternative routes include esterification of 4'-formylbiphenyl-4-carboxylic acid using methanol and H₂SO₄ under reflux, but this may require subsequent protection of the formyl group.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers focus on?

- Methodological Answer :

- ¹H NMR : The formyl proton appears as a singlet at δ ~9.9–10.1 ppm. The ester methyl group resonates at δ ~3.9 ppm (singlet). Aromatic protons show splitting patterns consistent with biphenyl substitution (e.g., doublets for para-substituted protons) .

- FT-IR : Stretching vibrations for the formyl group (C=O) appear at ~1680–1700 cm⁻¹, while the ester carbonyl (C=O) is observed at ~1720–1740 cm⁻¹ .

- HPLC : Purity assessment (>95%) can be achieved using a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve discrepancies in melting point data (112–116°C) reported for this compound across studies?

- Methodological Answer : Discrepancies may arise from polymorphic forms or impurities. Recrystallization from ethanol or dichloromethane/hexane mixtures can standardize the melting point. Differential Scanning Calorimetry (DSC) should be employed to identify polymorphs, while HPLC analysis (as in ) can confirm purity. Contamination by residual solvents (e.g., DMF) may depress melting points, necessitating rigorous drying under vacuum .

Q. What strategies are recommended for functionalizing the formyl group while preserving the ester moiety?

- Methodological Answer : The formyl group is prone to nucleophilic attack (e.g., Schiff base formation). To selectively functionalize it:

- Schiff Base Synthesis : React with primary amines (e.g., aniline) in ethanol under reflux (2–4 hours) without affecting the ester .

- Reduction : Use NaBH₄ in methanol (0–5°C) to reduce the formyl group to a hydroxymethyl group.

- Protection : Temporarily protect the formyl group as an acetal using ethylene glycol and p-TsOH before modifying other sites .

Q. How does the biphenyl backbone influence the photophysical properties of derivatives synthesized from this compound?

- Methodological Answer : The biphenyl structure enhances conjugation, shifting UV-Vis absorption maxima to longer wavelengths (e.g., ~300–350 nm). In coumarin-Schiff base derivatives (as in ), the biphenyl moiety stabilizes excited states, increasing fluorescence quantum yield. Computational studies (DFT/TD-DFT) can model π-π* transitions and predict emission properties.

Q. What computational methods (e.g., DFT) are suitable for predicting the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level can model frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack. Solvent effects (e.g., ethanol) should be incorporated via the Polarizable Continuum Model (PCM). Transition state analysis (e.g., for Schiff base formation) can clarify activation barriers .

Safety and Data Analysis

Q. What precautions are necessary when handling this compound due to its potential hazards?

- Methodological Answer : Although full toxicological data are unavailable, the compound is classified as an acute aquatic hazard (Hazard Code H400). Handling requires:

- PPE (gloves, goggles, lab coat).

- Use in a fume hood to avoid inhalation.

- Avoid aqueous discharge; collect waste in labeled containers for incineration .

Q. How should researchers approach conflicting HPLC purity data for this compound?

- Methodological Answer : Ensure method consistency:

- Column : Use a C18 column with 5 µm particle size.

- Mobile Phase : Adjust acetonitrile/water ratios (e.g., 60:40 to 80:20) to resolve co-eluting impurities.

- Calibration : Validate with a certified reference standard. If discrepancies persist, confirm via ¹H NMR integration of diagnostic peaks (e.g., formyl vs. ester protons) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.